

Decoding the Risperidone-d4 Certificate of Analysis: A Technical Guide

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Compound of Interest		
Compound Name:	Risperidone-d4	
Cat. No.:	B017335	Get Quote

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like **Risperidone-d4** is a critical document. It provides the necessary assurance of the material's identity, purity, and overall quality, which is paramount for the accuracy and reliability of quantitative analytical methods. This in-depth technical guide will dissect the components of a typical **Risperidone-d4** CoA, providing detailed experimental protocols and clear data presentation.

Risperidone-d4, a stable isotope-labeled version of the atypical antipsychotic drug Risperidone, is primarily used as an internal standard in mass spectrometry-based bioanalytical assays. Its chemical structure is identical to Risperidone, with the exception that four hydrogen atoms on the piperidine ring have been replaced with deuterium. This mass shift allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Compound Information

A CoA for **Risperidone-d4** will begin with fundamental information identifying the compound.



Parameter	Specification
Product Name	Risperidone-d4
Chemical Name	3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number	1020719-76-9
Molecular Formula	C23H23D4FN4O2
Molecular Weight	414.5 g/mol [1]
Appearance	White to off-white solid[2]
Solubility	Slightly soluble in Chloroform and Methanol[1]
Storage Condition	Store at 2-8 °C in a well-closed container[3]

Identity Confirmation

Ensuring the correct chemical structure of **Risperidone-d4** is fundamental. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) is used to confirm the structure of the molecule by analyzing the chemical environment of its hydrogen atoms. The spectrum is expected to be consistent with the structure of Risperidone, with the notable absence of signals corresponding to the deuterated positions.

Experimental Protocol:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Sample Preparation: A small amount of the Risperidone-d4 standard is dissolved in the deuterated solvent.



- Data Acquisition: The ¹H-NMR spectrum is acquired according to standard instrument procedures.
- Analysis: The chemical shifts, signal integrations, and coupling patterns are compared
 against a reference spectrum or theoretical values for Risperidone, confirming the presence
 of all expected protons and the absence of signals from the deuterated positions. The
 spectrum should be consistent with the assigned structure.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **Risperidone-d4**, including the mass increase due to the deuterium atoms. This technique provides a highly accurate mass measurement.

Experimental Protocol:

- Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) or a direct infusion mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
- Sample Preparation: A dilute solution of **Risperidone-d4** is prepared in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid.[4]
- Data Acquisition: The sample is introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak. For Risperidone-d4, the expected protonated molecule [M+H]+ would be at m/z 415.4.[4]
- Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass. The result should conform to the expected molecular weight.[2] Tandem mass spectrometry (MS/MS) can be used to generate fragment ions, which should also show the corresponding mass shift due to deuteration. For instance, a characteristic fragment of Risperidone at m/z 191.4 would be observed at m/z 195.4 for Risperidone-d4.
 [4]

Purity Assessment



Chromatographic purity is a critical parameter that ensures the absence of significant impurities that could interfere with analytical measurements. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the main compound from any potential impurities. The purity is typically reported as a percentage of the main peak area relative to the total peak area.

Parameter	Typical Value
Chromatographic Purity	>98% (often >99%)[2][3]

Experimental Protocol:

- Instrument: HPLC system with a UV detector.
- Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size), is commonly used.[5]
- Mobile Phase: A mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid in water). An example mobile phase is methanol and 0.1 M ammonium acetate pH 5.5 (60:40, v/v).[6]
- Flow Rate: Typically 1.0 mL/min.[5][6]
- Detection Wavelength: UV detection at a wavelength where Risperidone has strong absorbance, such as 274 nm or 280 nm.[5][6]
- Sample Preparation: A solution of known concentration of **Risperidone-d4** is prepared in the mobile phase or a compatible solvent.[7]
- Analysis: The sample is injected into the HPLC system. The area of the Risperidone-d4
 peak is calculated and compared to the total area of all peaks in the chromatogram to
 determine the purity.

Assay (Concentration)



For certified reference materials, the exact concentration of the solution is provided. This is often determined by a validated quantitative method, such as quantitative NMR (qNMR) or by weighing a highly pure solid material and dissolving it in a precise volume of solvent.

Parameter	Specification
Concentration (if sold as a solution)	e.g., 1.0 mg/mL or 100 μg/mL

Water Content

The presence of water can affect the accurate weighing of the material. Karl Fischer titration is the standard method for determining water content.

Experimental Protocol:

- Instrument: Karl Fischer Titrator.
- Method: A specified amount of the Risperidone-d4 solid is added to the titration vessel containing a suitable solvent (e.g., methanol). The sample is titrated with a Karl Fischer reagent of a known titer.
- Analysis: The instrument automatically determines the endpoint of the titration and calculates the percentage of water in the sample.

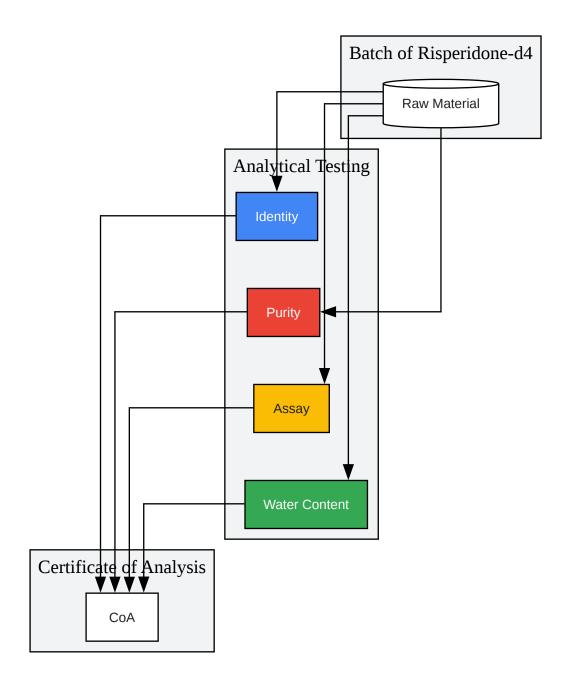
Residual Solvents

Residual solvents from the synthesis and purification process are often assessed, typically using Gas Chromatography (GC) with a headspace autosampler. The levels of any residual solvents should be below the limits specified by relevant pharmacopeias or guidelines.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical testing process for certifying a batch of **Risperidone-d4**.

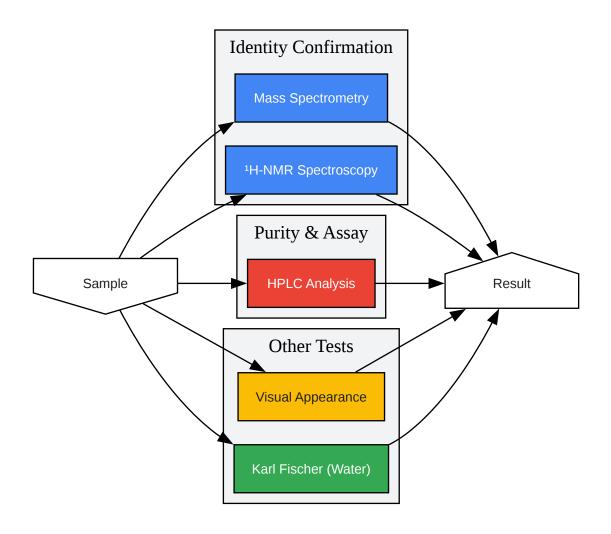




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Caption: High-level workflow for **Risperidone-d4** certification.





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Caption: Detailed analytical tests for Risperidone-d4 CoA.

By understanding the data presented in a Certificate of Analysis and the rigorous testing behind it, researchers can have full confidence in the quality of their **Risperidone-d4** internal standard, leading to more accurate and reproducible results in their studies.

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